4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound with a complex structure that includes a bromomethyl group, a methoxyphenyl group, and a methylpyrazole core
Vorbereitungsmethoden
The synthesis of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole typically involves multiple steps. One common synthetic route starts with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the bromomethyl group and the formation of the pyrazole ring. The reaction conditions often involve the use of brominating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include brominating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Bromomethyl)-1-(3-methoxyphenyl)-3-methyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and methoxyphenyl derivatives These compounds share structural similarities but may differ in their reactivity, biological activity, and applications
Eigenschaften
Molekularformel |
C12H13BrN2O |
---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-(3-methoxyphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-9-10(7-13)8-15(14-9)11-4-3-5-12(6-11)16-2/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
XFSIZRHGOFPKTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CBr)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.